diethyl 2-(2,2-dimethyl-1-propyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate

Catalog No.
S11916127
CAS No.
M.F
C23H27NO4S3
M. Wt
477.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
diethyl 2-(2,2-dimethyl-1-propyl-3-thioxo-2,3-dihy...

Product Name

diethyl 2-(2,2-dimethyl-1-propyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate

IUPAC Name

diethyl 2-(2,2-dimethyl-1-propyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate

Molecular Formula

C23H27NO4S3

Molecular Weight

477.7 g/mol

InChI

InChI=1S/C23H27NO4S3/c1-6-13-24-15-12-10-9-11-14(15)16(19(29)23(24,4)5)22-30-17(20(25)27-7-2)18(31-22)21(26)28-8-3/h9-12H,6-8,13H2,1-5H3

InChI Key

KCUACFMIWQXYLF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C3SC(=C(S3)C(=O)OCC)C(=O)OCC)C(=S)C1(C)C

Diethyl 2-(2,2-dimethyl-1-propyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound characterized by its unique molecular structure, which includes a quinoline moiety and dithiole functionalities. The compound features a dithiole core, which is known for its potential biological activities and applications in medicinal chemistry. Its molecular formula is C21H23NO4S3C_{21}H_{23}NO_{4}S_{3}, with a molecular weight of approximately 449.6 g/mol .

Due to its functional groups. Notably, the dithiole and quinoline components can undergo nucleophilic substitutions and cycloaddition reactions. The thioxo group (–S=O) may also engage in oxidation reactions, while the ester groups (–COOEt) can be hydrolyzed under acidic or basic conditions. Additionally, the quinoline ring can participate in electrophilic aromatic substitution reactions.

Diethyl 2-(2,2-dimethyl-1-propyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate has shown promising biological activities in preliminary studies. Compounds with similar structures have been investigated for their potential as anticancer agents due to their ability to inhibit specific cancer cell lines. The presence of the quinoline moiety is particularly significant as it is associated with various pharmacological effects including antimicrobial and anti-inflammatory properties.

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Formation of the Dithiole Core: Starting from appropriate dithiol precursors, the dithiole ring can be constructed through cyclization reactions.
  • Quinoline Synthesis: The quinoline moiety may be synthesized via a Fischer indole synthesis or other condensation reactions involving an appropriate aniline derivative.
  • Final Coupling: The final step involves coupling the dithiole and quinoline components through a condensation reaction to yield the target compound.

These methods often require careful control of reaction conditions to ensure high yields and purity.

This compound has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for drug development targeting cancer or infectious diseases.
  • Material Science: The unique structural properties may allow for applications in organic electronics or photonic materials.
  • Agricultural Chemistry: Similar compounds have been explored as agrochemicals for pest control.

Interaction studies are crucial for understanding the pharmacodynamics of diethyl 2-(2,2-dimethyl-1-propyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate. Preliminary studies indicate that it may interact with various biological targets including enzymes involved in metabolic pathways. Further research is needed to elucidate its mechanism of action and potential side effects.

Several compounds share structural similarities with diethyl 2-(2,2-dimethyl-1-propyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate:

Compound NameMolecular FormulaUnique Features
Diethyl 1,3-dithiole-4,5-dicarboxylateC10H10O4S2C_{10}H_{10}O_{4}S_{2}Simpler structure; lacks quinoline moiety
2-MercaptoquinolineC9H7NSC_{9}H_{7}NSContains thiol group; used in coordination chemistry
Quinoline derivativesVariesBroad range of biological activities; used in pharmaceuticals

The uniqueness of diethyl 2-(2,2-dimethyl-1-propyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate lies in its combination of both dithiole and quinoline functionalities which may enhance its biological activity compared to simpler analogs.

XLogP3

5.8

Hydrogen Bond Acceptor Count

8

Exact Mass

477.11022186 g/mol

Monoisotopic Mass

477.11022186 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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